Dibut-2-yn-1-yl benzene-1,4-dicarboxylate
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Overview
Description
Dibut-2-yn-1-yl benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H14O4 It is a derivative of benzene-1,4-dicarboxylate, where the hydrogen atoms on the carboxyl groups are replaced by dibut-2-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibut-2-yn-1-yl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with dibut-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dibut-2-yn-1-yl benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, ketones, alkenes, alkanes, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibut-2-yn-1-yl benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of dibut-2-yn-1-yl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Dioctyl terephthalate (DOTP): An environmentally safer plasticizer used in various applications.
Dibutyl phthalate (DBP): A commonly used plasticizer with similar ester functional groups.
Uniqueness
Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61747-70-4 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
bis(but-2-ynyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H14O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,11-12H2,1-2H3 |
InChI Key |
GMRGANMXBCKPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=O)C1=CC=C(C=C1)C(=O)OCC#CC |
Origin of Product |
United States |
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